Anticancer agent 29

CDK2 inhibition cell cycle cancer research

Anticancer agent 29 (Compd E/Z-6f) is a differentiated, multi-target cyclin-dependent kinase (CDK) inhibitor with a 2.35:1 CDK2/CDK1 selectivity ratio, enabling focused CDK2 interrogation with reduced CDK1 confound. Its unique profile, distinct from CDK4/6‑selective agents and pan‑CDK inhibitors, supports coordinated G1/S & G2/M checkpoint studies and CDK2/HDAC synergy proof‑of‑concept experiments. Ideal for epigenetic‑kinase crosstalk research. Secure high‑purity (≥98%) material for reproducible, mechanism‑specific assays.

Molecular Formula C22H15ClFNO
Molecular Weight 363.8 g/mol
Cat. No. B12417570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 29
Molecular FormulaC22H15ClFNO
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2CC4=CC=C(C=C4)F
InChIInChI=1S/C22H15ClFNO/c23-17-9-5-15(6-10-17)13-20-19-3-1-2-4-21(19)25(22(20)26)14-16-7-11-18(24)12-8-16/h1-13H,14H2/b20-13+
InChIKeyPFHUFWNFTOQYSB-DEDYPNTBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 29 (Compd E/Z-6f) CDK2/1/4/6 Inhibitor Procurement Profile


Anticancer agent 29 (Compd E/Z-6f) is a synthetic small molecule pan-CDK inhibitor with the molecular formula C22H15ClFNO and a molecular weight of 363.81 g/mol . It exhibits potent inhibitory activity against cyclin-dependent kinases CDK2, CDK1, CDK4, and CDK6 in cell-free assays, with IC50 values ranging from 0.054 to 0.396 μM . The compound is provided as a solid and is intended for research use in oncology, cell cycle regulation, and CDK inhibitor discovery programs.

Why Pan-CDK Inhibitors Cannot Be Substituted for Anticancer Agent 29 in Oncology Research


Pan-CDK inhibitors exhibit substantial variability in their kinase selectivity profiles, potency, and off-target effects, which directly impacts experimental reproducibility and translational relevance. Anticancer agent 29 (Compd E/Z-6f) demonstrates a distinct quantitative fingerprint across CDK2, CDK1, CDK4, and CDK6 that differs markedly from other pan-CDK inhibitors such as flavopiridol, PHA-793887, and clinical-stage compounds . Substituting with a different pan-CDK inhibitor, even one with overlapping nominal targets, introduces uncontrolled variables in cell cycle arrest patterns, apoptotic induction thresholds, and potential toxicity profiles, thereby compromising the validity of comparative oncology studies and structure-activity relationship (SAR) campaigns.

Quantitative Differentiation of Anticancer Agent 29 from Closest CDK Inhibitor Analogs


CDK2 Inhibitory Potency of Anticancer Agent 29 Versus Flavopiridol and PHA-793887

Anticancer agent 29 inhibits CDK2 with an IC50 of 0.054 μM . This potency is 3.7-fold weaker than flavopiridol (IC50 = 0.0147 μM) [1] and 6.8-fold weaker than PHA-793887 (IC50 = 0.008 μM) [2] in comparable cell-free enzymatic assays. The differential CDK2 inhibitory activity may confer a distinct therapeutic window and reduced off-target kinase engagement relative to these more potent pan-CDK inhibitors.

CDK2 inhibition cell cycle cancer research

CDK4/CDK6 Inhibitory Profile of Anticancer Agent 29 Compared to Clinical CDK4/6 Inhibitor PF-06873600

Anticancer agent 29 inhibits CDK4 and CDK6 with IC50 values of 0.129 μM and 0.396 μM, respectively . In contrast, the clinical-stage CDK2/4/6 inhibitor PF-06873600 exhibits Ki values of 0.13 nM for CDK4 and 0.16 nM for CDK6 [1], representing an approximately 1000-fold difference in potency. Anticancer agent 29 provides a substantially weaker blockade of CDK4/6, which may be desirable for studies aiming to decouple CDK2 inhibition from CDK4/6-mediated cell cycle arrest.

CDK4/6 inhibition breast cancer cell cycle arrest

Intra-Class CDK Selectivity Profile of Anticancer Agent 29: CDK2 Preferentiality Over CDK1 and CDK4/6

Within the CDK family, Anticancer agent 29 displays a graded selectivity profile: it is 2.4-fold more potent against CDK2 (0.054 μM) than CDK1 (0.127 μM) , and 2.4-fold and 7.3-fold more potent against CDK2 than CDK4 (0.129 μM) and CDK6 (0.396 μM), respectively . This contrasts with flavopiridol, which shows a 2.5-fold preference for CDK2 over CDK1 but a 20.7-fold preference for CDK2 over CDK4 [1]. Anticancer agent 29 thus exhibits a more balanced pan-CDK profile with a modest CDK2 bias, whereas flavopiridol demonstrates stronger CDK4 sparing.

kinase selectivity CDK2 selectivity pan-CDK inhibitor profiling

Chemical Scaffold and Synthetic Accessibility of Anticancer Agent 29 Relative to Oxindole-Based CDK Inhibitors

Anticancer agent 29 (Compd E/Z-6f) is structurally characterized as a chloro-fluoro-substituted phenyl-indole-oxindole hybrid . This scaffold differs from the 3-arylidene-2-oxindole framework of Anticancer agent 30 (compound 6f-Z), a selective CDK2 inhibitor . While both compounds share an oxindole core, the distinct substitution pattern and hybridization of Anticancer agent 29 confer a broader CDK inhibition profile compared to the CDK2-selective Anticancer agent 30 . The synthetic accessibility of Anticancer agent 29 is reflected in its availability from multiple commercial vendors as a research-grade solid, facilitating rapid procurement for in vitro studies.

medicinal chemistry CDK inhibitor synthesis lead optimization

Optimized Application Scenarios for Anticancer Agent 29 Based on Quantitative Differentiation


Cell Cycle Studies Requiring Moderate CDK2 Inhibition Without CDK4/6 Pathway Suppression

Given its 1000-fold lower potency against CDK4/6 relative to clinical CDK4/6 inhibitors like PF-06873600 , Anticancer agent 29 is ideally suited for experiments designed to probe CDK2-specific functions in G1/S transition and DNA replication licensing, while minimizing confounding effects from CDK4/6-mediated cell cycle arrest. This application is supported by its CDK2 IC50 of 0.054 μM and CDK4/CDK6 IC50 values of 0.129 μM and 0.396 μM, respectively .

Comparative Oncology Studies with Defined Pan-CDK Inhibitor Fingerprint

Anticancer agent 29 provides a consistent pan-CDK inhibition profile (CDK2, CDK1, CDK4, CDK6) with a modest 2.4-fold bias toward CDK2 over CDK1 and CDK4 . This profile differentiates it from flavopiridol's pronounced CDK4 sparing (20.7-fold) . Researchers investigating the phenotypic consequences of multi-CDK blockade in cancer cell lines can rely on Anticancer agent 29 as a tool compound with a well-characterized, balanced inhibitory fingerprint.

Medicinal Chemistry Benchmarking for Pan-CDK Lead Optimization

The commercially available Anticancer agent 29 serves as a useful reference compound for structure-activity relationship (SAR) campaigns aimed at developing novel pan-CDK inhibitors. Its chloro-fluoro phenyl-indole-oxindole scaffold and IC50 values across four CDK family members (0.054–0.396 μM) provide a baseline against which new synthetic analogs can be quantitatively compared, facilitating the identification of derivatives with improved potency or altered selectivity.

In Vitro Oncology Research Requiring Immediate Procurement of Validated Tool Compound

For academic and industrial oncology research groups requiring rapid access to a validated CDK inhibitor, Anticancer agent 29 is available from multiple reputable vendors as a ready-to-use solid . Its documented CDK2/1/4/6 IC50 values enable immediate integration into cell-based assays without the need for in-house synthesis or extensive validation, accelerating experimental timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.